Bienvenue dans la boutique en ligne BenchChem!

4-(6-Methoxynaphthalen-2-yl)butan-2-ol

Drug Metabolism Pharmacokinetics Enzymology

This is the official Nabumetone EP Impurity C and USP-named impurity (MNBO), a mandatory reference standard for ANDA/DMF analytical method validation and QC release testing of nabumetone drug substances. Unlike the active metabolite 6-MNA, MNBO formation is catalyzed almost exclusively by HSD17B12 (11‑fold more efficient than 6‑MNA in human hepatocytes), making it an irreplaceable probe for metabolic DDI studies and enzyme‑activity assays. The compound’s LogP ≈3.7 requires a pure, authenticated standard to develop robust LC‑MS/MS or HPLC‑UV methods that resolve MNBO from co‑eluting analytes. Procurement of this specific standard is essential for regulatory compliance and experimental accuracy.

Molecular Formula C15H18O2
Molecular Weight 230.3 g/mol
CAS No. 65726-24-1
Cat. No. B1589641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxynaphthalen-2-yl)butan-2-ol
CAS65726-24-1
Molecular FormulaC15H18O2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O
InChIInChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3
InChIKeyJNVOSYBERVWSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Methoxynaphthalen-2-yl)butan-2-ol (CAS 65726-24-1): A Critical Nabumetone Metabolite and Reference Standard for Analytical Development


4-(6-Methoxynaphthalen-2-yl)butan-2-ol, also known as Nabumetone alcohol or MNBO, is a secondary alcohol and a key intermediate metabolite of the non-steroidal anti-inflammatory prodrug nabumetone [1]. It is an official impurity of nabumetone, designated as Nabumetone EP Impurity C by the European Pharmacopoeia and as 4-(6'-methoxy-2'-naphthyl)-butan-2-ol by the United States Pharmacopeia (USP) [2]. The compound has the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol [3].

4-(6-Methoxynaphthalen-2-yl)butan-2-ol (CAS 65726-24-1): Why Substitution with Other Nabumetone Metabolites or Analogs is Not Scientifically Sound


In the context of nabumetone metabolism and pharmaceutical analysis, the interchangeability of structurally related compounds is not supported by quantitative data. While 4-(6-methoxynaphthalen-2-yl)butan-2-ol (MNBO) is a key intermediate, its metabolic fate and biochemical properties differ significantly from both the prodrug nabumetone and the active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA). For instance, in human hepatocytes, the reduction of nabumetone to MNBO is 11-fold more efficient than its conversion to the active 6-MNA [1]. Furthermore, the specific enzymatic machinery responsible for MNBO formation, namely HSD17B12, is distinct from the pathways that yield 6-MNA, underscoring a non-fungible role in the metabolic cascade [2]. These quantitative differences in metabolic flux and enzymatic processing mean that MNBO cannot serve as a proxy for other metabolites in experimental or analytical settings, and its procurement must be specific and intentional.

Quantitative Differentiation Guide for 4-(6-Methoxynaphthalen-2-yl)butan-2-ol (CAS 65726-24-1)


Quantitative Dominance of MNBO Formation in Human Hepatocyte Metabolism vs. Active Metabolite 6-MNA

In human hepatocytes, the metabolic reduction of nabumetone to 4-(6-methoxynaphthalen-2-yl)butan-2-ol (MNBO) is an 11-fold more efficient pathway than the conversion to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) [1].

Drug Metabolism Pharmacokinetics Enzymology

Dedicated Enzymatic Pathway: HSD17B12 as the Primary Catalyst for MNBO Formation

The formation of MNBO from nabumetone is specifically catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase 12 (HSD17B12). Quantitative proteomics analysis of human liver microsomes (HLM) showed a strong correlation (r = 0.80, P < 0.001) between the HSD17B12 protein level and MNBO formation rate [1]. Furthermore, recombinant HSD17B12 was shown to contribute almost 100% of the nabumetone reductase activity in human liver microsomes, in contrast to other candidate enzymes which showed no such activity [1].

Enzymology Drug Metabolism Molecular Biology

Differential Subcellular Localization of Nabumetone Reductase Activity

The enzyme activity responsible for converting nabumetone to MNBO is highly compartmentalized. Studies show that MNBO formation by human liver microsomes (HLM) is 5.7-fold higher than in the liver cytosol [1].

Subcellular Fractionation Drug Metabolism Enzymology

Official Compendial Status: Defined as a Pharmacopeial Impurity with Regulatory Traceability

4-(6-Methoxynaphthalen-2-yl)butan-2-ol is officially recognized as an impurity in both the European Pharmacopoeia (as Nabumetone EP Impurity C) and the United States Pharmacopeia (as 4-(6'-methoxy-2'-naphthyl)-butan-2-ol) [1]. This designation is in contrast to other nabumetone-related compounds which may lack official compendial status. Reference standards of this compound are supplied with detailed characterization data compliant with regulatory guidelines for use in method development, validation, and quality control .

Pharmaceutical Analysis Quality Control Regulatory Science

Quantitative Contribution to the Major Nabumetone Metabolic Pathway in Rats

In rats, the conversion of nabumetone to its active metabolite, 6-MNA, proceeds via two major pathways. The pathway via the intermediate 4-(6-methoxynaphthalen-2-yl)butan-2-ol (MNBO) accounts for a majority of the overall conversion, specifically 60% of the total 6-MNA formed [1]. The remaining 40% is formed via a different, MNBO-independent route [1].

Pharmacokinetics Metabolic Flux In Vivo Metabolism

Physicochemical Differentiation: LogP and Solubility Profile as an Isolated Intermediate

As a distinct chemical entity, 4-(6-methoxynaphthalen-2-yl)butan-2-ol possesses physicochemical properties that differ from the prodrug nabumetone and the active metabolite 6-MNA. Predicted data indicate a logP value of 3.7 and a low aqueous solubility of 0.00576 mg/mL [1]. This contrasts with the more polar and water-soluble nature of the active metabolite 6-MNA, which is a carboxylic acid.

Physicochemical Properties Drug Development Analytical Chemistry

Targeted Application Scenarios for Procuring 4-(6-Methoxynaphthalen-2-yl)butan-2-ol (CAS 65726-24-1)


Pharmaceutical Quality Control and Regulatory Filings (ANDA/DMF)

This compound is the officially designated Nabumetone EP Impurity C and a USP-named impurity. Its procurement is mandatory for analytical method development, method validation (AMV), and quality control (QC) release testing of nabumetone drug substances and products [6]. It is a required reference standard for establishing system suitability, determining relative response factors, and quantifying impurity levels in stability studies and batch analyses, directly supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) .

In Vitro and In Vivo Metabolism and Drug-Drug Interaction (DDI) Studies

Given its formation is catalyzed almost exclusively by HSD17B12, MNBO serves as a highly specific probe substrate or metabolic marker for this enzyme's activity [6]. Researchers investigating the role of HSD17B12 in drug metabolism or assessing the potential for metabolic DDI involving this pathway require the authentic MNBO standard to quantify enzyme activity, confirm metabolite identity, and calibrate analytical assays in complex biological matrices like hepatocyte incubations and plasma .

Bioanalytical Method Development and Pharmacokinetic Profiling

In pre-clinical and clinical pharmacokinetic studies of nabumetone, the dominant and efficient formation of MNBO (11-fold higher than 6-MNA in hepatocytes) necessitates its accurate quantification [6]. The distinct physicochemical properties (LogP ~3.7) of MNBO, which differ from more polar metabolites like 6-MNA, demand the use of a pure, authenticated standard to develop and validate robust, separation-based analytical methods (e.g., LC-MS/MS, HPLC-UV) that can differentiate it from other analytes in the same sample .

Synthesis of Enantiomerically Pure Derivatives for Chiral Studies

The presence of a chiral center in 4-(6-methoxynaphthalen-2-yl)butan-2-ol allows for the synthesis of diastereomeric derivatives (e.g., FICA esters) used to determine absolute configuration via NMR spectroscopy [6]. This application is critical for investigating the stereoselectivity of metabolic enzymes and for the development of enantiopure drug candidates, making the procurement of the racemic or enantiomerically pure form of the compound essential for advanced analytical and medicinal chemistry research [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Methoxynaphthalen-2-yl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.